p-NH2-Bn-DTPA, or [(R)-2-Amino-3-(4-Aminophenyl)Propyl]-Trans-(S,S)-Cyclohexane-1,2-Diamine-Pentaacetic Acid, is a bifunctional chelating agent (BFCA) widely employed in scientific research, particularly in the field of radiopharmaceuticals. [, , , , , , , , , , , , , , , , , , , , ] BFCAs are molecules designed to bind strongly to both a radiometal ion and a biomolecule, enabling the creation of targeted radiopharmaceuticals for imaging and therapy. [, , , , , , , , , , , , , , , , , , , , ] p-NH2-Bn-DTPA specifically belongs to the class of acyclic BFCAs, offering flexibility in its structure which can be advantageous for certain applications. [, , , , , , , , , , , , , , , , , , , , ]
p-NH2-Bn-DTPA is classified as a chelating agent due to its capability to bind metal ions through multiple coordination sites. It is particularly useful in the synthesis of radiopeptide scintigraphic agents, which are employed for imaging and detecting conditions such as cardiac ischemia . The compound is synthesized from diethylenetriaminepentaacetic acid derivatives, which are modified to introduce the p-aminobenzyl group.
The synthesis of p-NH2-Bn-DTPA typically involves the following steps:
The typical yield and purity of synthesized p-NH2-Bn-DTPA can vary, but it is often reported at around 95% purity.
The molecular structure of p-NH2-Bn-DTPA features:
The structural formula can be represented as follows:
This structure allows for effective interaction with various metal ions, enhancing its utility in scientific applications .
p-NH2-Bn-DTPA participates in several key chemical reactions:
The mechanism of action for p-NH2-Bn-DTPA primarily revolves around its ability to bind to specific receptors on target cells. For instance:
This mechanism underscores its potential as an imaging agent for cardiac ischemia detection.
Key properties include:
p-NH2-Bn-DTPA has several significant applications in scientific research:
p-NH₂-Bn-DTPA (systematic name: S-2-(4-Aminobenzyl)-diethylenetriamine pentaacetic acid) represents a structurally engineered bifunctional chelator (BFC) designed for radiopharmaceutical applications. Its molecular architecture comprises two distinct domains: a DTPA chelating core capable of coordinating trivalent radiometals, and a para-aminobenzyl (Bn) linker terminating in a reactive aromatic amine group. This amine functionality (–NH₂) enables covalent conjugation to biological targeting vectors (antibodies, peptides) without compromising the metal-binding capacity of the DTPA moiety. The compound typically exists as a hydrochloride salt (C₂₁H₃₀N₄O₁₀·4HCl) with molecular weight 644.3 g/mol and ≥95% HPLC purity, as standardized by commercial suppliers [1]. Critically, the benzyl spacer provides steric separation between the chelating unit and biomolecule, preserving receptor binding affinity post-conjugation. This bifunctionality establishes p-NH₂-Bn-DTPA as a pivotal molecular bridge in radiopharmaceutical design.
Table 1: Fundamental Chemical Characteristics of p-NH₂-Bn-DTPA
Property | Specification |
---|---|
CAS Number | 102650-29-3 |
Chemical Formula | C₂₁H₃₀N₄O₁₀·4HCl |
Molecular Weight | 644.3 g/mol |
Reactive Group | Aromatic primary amine (-NH₂) |
Purity Standard | ≥95% (HPLC) |
Stock Form | White lyophilized solid |
The development of p-NH₂-Bn-DTPA emerged from three generations of chelator evolution. First-generation acyclic chelators like EDTA (ethylenediaminetetraacetic acid) and native DTPA exhibited insufficient in vivo stability for diagnostic/therapeutic applications. Second-generation modifications introduced carboxylate arm modifications and benzyl groups to improve radiolabeling kinetics and stability. p-NH₂-Bn-DTPA specifically arose in the late 1980s–early 1990s as researchers sought BFCs with improved conjugation capabilities. The pivotal innovation was the introduction of the 4-aminobenzyl group at the DTPA backbone, first reported in the patent literature circa 1987-1989. This modification provided a site-specific conjugation handle while maintaining the octadentate coordination geometry essential for stable lanthanide complexation. The CAS registry (102650-29-3) formalized its identity in 1993, accelerating standardized evaluation. Its historical significance lies in establishing the benzyl-isothiocyanate/amine paradigm later adopted for DOTA derivatives [1] [4].
p-NH₂-Bn-DTPA serves as a critical molecular interface between radiometal chemistry and biological targeting. Its primary function involves enabling the site-specific incorporation of γ-emitting (¹¹¹In, ⁹⁹ᵐTc) or β⁻-emitting (¹⁷⁷Lu) radionuclides into targeting vectors like monoclonal antibodies (mAbs). This enables the creation of radioimmunoconjugates for applications spanning SPECT imaging and radioimmunotherapy (RIT). When conjugated to mAbs, the chelator permits radiolabeling under mild conditions (pH 5.5-7.5, 25-37°C), crucial for preserving protein integrity. The resultant bioconjugates leverage the high specificity of mAbs to deliver radiometals to target tissues (e.g., tumors), visualized via SPECT/CT or utilized for targeted irradiation. This capability positioned p-NH₂-Bn-DTPA as an early enabler of theranostic approaches, particularly using matched-pairs like ¹¹¹In (diagnostic) and ¹⁷⁷Lu (therapeutic) [2] [4] [5].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0